3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid
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Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID is an organic compound with a complex structure that includes a tert-butyl group, a chloronitrobenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide. This intermediate is then subjected to aromatic carbonyl reduction to yield the corresponding nitrile, which is subsequently hydrolyzed to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-TERT-BUTYLPHENYL)PROPANOIC ACID: Similar structure but lacks the chloronitrobenzoyl group.
2-CHLORO-5-NITROBENZOIC ACID: Contains the chloronitrobenzoyl group but lacks the tert-butyl and propanoic acid moieties.
Uniqueness
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the tert-butyl and chloronitrobenzoyl groups allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21ClN2O5 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-chloro-5-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)22-19(26)15-10-14(23(27)28)8-9-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
PRBIZAYDVSXFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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